molecular formula C14H8Cl2O2 B184268 4,4'-Dichlorobenzil CAS No. 3457-46-3

4,4'-Dichlorobenzil

Cat. No. B184268
CAS RN: 3457-46-3
M. Wt: 279.1 g/mol
InChI Key: XMAWUPHYEABFDR-UHFFFAOYSA-N
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Description

4,4’-Dichlorobenzil is a chemical compound with the molecular formula C14H8Cl2O2 . It is also known by other names such as 1,2-Bis(4-chlorophenyl)-1,2-ethanedione .


Synthesis Analysis

The synthesis of 4,4’-Dichlorobenzil involves a reaction with internal alkynes, HFIP, and DMSO. The reaction vial is sealed and heated at 130 °C for 20 hours .


Molecular Structure Analysis

The molecular structure of 4,4’-Dichlorobenzil is characterized by an average mass of 279.118 Da and a mono-isotopic mass of 277.990143 Da . The molecule has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .


Physical And Chemical Properties Analysis

4,4’-Dichlorobenzil has a density of 1.4±0.1 g/cm³, a boiling point of 427.3±30.0 °C at 760 mmHg, and a flash point of 180.4±25.1 °C . It also has a molar refractivity of 71.0±0.3 cm³ .

Scientific Research Applications

Photovoltaic Light Harvesting Efficiency

A study by Mary et al. (2019) explored the use of 4,4'-dichlorobenzil (DCB) among other halogenated analogues of benzil for photovoltaic light harvesting efficiency. Their research provided insights into the structural and spectroscopic characteristics of DCB, showing its potential in light harvesting applications, particularly in dye-sensitized solar cells (DSSC) (Mary et al., 2019).

Use in Optical Materials

A 2014 study by Zhang et al. mentioned the use of a compound related to 4,4'-dichlorobenzil, namely 4,4′-di(acrylamido)-azobenzene, in the fabrication of optical materials. These materials exhibited properties that were switchable upon UV irradiation, suggesting possible applications of related compounds like 4,4'-dichlorobenzil in optical applications and controlled drug delivery (Zhang et al., 2014).

Electrochemical Dechlorination

Research by McGuire and Peters (2014) investigated the electrochemical dechlorination of related chlorobenzene compounds, which could provide insights into the dechlorination pathways and environmental degradation of 4,4'-dichlorobenzil. Such studies are crucial for understanding the environmental impact and degradation pathways of chlorinated organic compounds (McGuire & Peters, 2014).

Photocatalysis and Sonolysis

A study by Selli et al. (2008) focused on the degradation of 1,4-dichlorobenzene, a compound closely related to 4,4'-dichlorobenzil. Their research into the photocatalytic and sonolytic degradation provides insights into the potential pathways for the environmental degradation of 4,4'-dichlorobenzil, especially in water treatment applications (Selli et al., 2008).

Catalytic Oxidation Studies

Krishnamoorthy et al. (2000) conducted a systematic investigation on the catalytic oxidation of 1,2-dichlorobenzene over various transition metal oxides. Their findings on the catalytic properties and interactions could be relevant to understanding the reactivity and potential applications of 4,4'-dichlorobenzil in catalysis or as an intermediate in chemical synthesis (Krishnamoorthy et al., 2000).

Safety And Hazards

4,4’-Dichlorobenzil can cause skin and eye irritation. It is advised to wear protective gloves, clothing, and eye/face protection when handling this chemical . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

1,2-bis(4-chlorophenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAWUPHYEABFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063038
Record name 4,4'-Dichlorobenzil
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Molecular Weight

279.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dichlorobenzil

CAS RN

3457-46-3
Record name 4,4′-Dichlorobenzil
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Record name 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)-
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Record name 4,4'-Dichlorobenzil
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Record name 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)-
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Record name 4,4'-Dichlorobenzil
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Record name Bis(4-chlorophenyl)ethanedione
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Synthesis routes and methods I

Procedure details

FIG. 5 shows the synthetic route for the chlorophenyl-substituted precursor polymer (Cl-DP-PPV) 19. See H. V. Huynh et al., Organometallics 27, 2231 (2008); X. Jing et al., Synth. Commun. 39, 492 (2009); and W. C. Wan et al., Macromolecules 30, 6567 (1997). As an example, commercially available benzimidazole 10 was reacted with two equivalents of octyl bromide to produce the benzimidazolium salt 11 in 46% yield, which was used as a condensation catalyst in the following reaction. Coupling 4-chlorobenzaldehyde 12 in the presence of the condensation catalyst 11 under basic aqueous conditions followed by oxidation with iron trichloride produced 4,4′-dichlorobenzil 13 in 69% yield. The benzil derivative 13 was then condensed with diethyl 1,3-acetonedicarboxylate to afford the cyclopentanone derivative 14 in 64% yield. A Diels-Alder reaction with norbornadiene produced the terephthalate derivative 15 in 89% yield. Reduction of hindered diesters is typically carried out using LiAlH4; however, a complex mixture of products was obtained as a result of the partial reduction of the phenyl chlorines. Better results were obtained with LiBH4, which produced the desired diol 16 in 93% yield, but required long (36 h) reaction times. The monomer 17 was obtained in 95% yield after stirring the diol 16 in thionyl chloride for 16 h. The chlorophenyl-substituted precursor polymer 18 was afforded in 37% yield by reaction of the monomer 17 with 1 equivalent of t-BuOK. The fully conjugated polymer 19 can be prepared by heating the precursor polymer to high temperatures.
Quantity
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catalyst 11
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Synthesis routes and methods II

Procedure details

The dione product was obtained using the same synthetic methods as shown in Example 25, step 6, using 1,2-bis(4-chlorophenyl)ethanone (2.12 g, 8.00 mmol, 1.00 equiv) and SeO2 (5.11 g, 46.0 mmol, 5.75 equiv) as reactants. The solution was allowed to react, with stifling, for 2 hr at 120° C., then diluted with ethyl acetate, washed with saturated aqueous NaCl, and concentrated under vacuum. This afforded 2.19 g (crude) of 1,2-bis(4-chlorophenyl)ethane-1,2-dione as a yellow solid.
Quantity
2.12 g
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reactant
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[Compound]
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SeO2
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5.11 g
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
RJ Cremlyn, FJ Swinbourne… - Journal of heterocyclic …, 1987 - Wiley Online Library
Abstract Treatment of several substituted benzils [3,3′‐ and 4,4′‐dimethyl‐; 2,2′‐, 3,3′‐ and 4,4′‐dichloro‐; 3,3′‐dibromo‐; 4‐(N,N‐dimethylamino)‐] with an excess of …
Number of citations: 24 onlinelibrary.wiley.com
EE FLECK - The Journal of Organic Chemistry, 1947 - ACS Publications
V VI has been designated meso-a, a', 4, 4'-tetrachlorobibenzyl (III) and the low-melt" ing isomer dl-a, a', 4, 4'-tetrachlorobibenzyl (IV). This dZ-isomer was converted into the meso-isomer …
Number of citations: 15 pubs.acs.org
YS Mary, YS Mary, KS Resmi, VS Kumar, R Thomas… - Heliyon, 2019 - cell.com
The structural, spectroscopic various physico-chemical and biological characteristics of the organic molecule benzil (BZL) and derivatives, 1,2-bis(4-methylphneyl)-1,2-ethanedione (…
Number of citations: 40 www.cell.com
SS Tomar, SK MUKERJEE - Agricultural and Biological Chemistry, 1974 - jstage.jst.go.jp
Esters of chlorobenzilic acid, like ethyl and isopropyl 2-hydroxy-2, 2-bis (4-chlorophenyl) acetates (VI) commonly known as chlorobenzilate and chloropropylate respectively, are …
Number of citations: 6 www.jstage.jst.go.jp
T Nishimura, K Kitajima - The Journal of Organic Chemistry, 1979 - ACS Publications
However, an interesting imidazo [4, 5-d] imidazole 17a having different substituentsat the 2 and 6 positions was obtained in 74% yield, based on 15, by heating la and 15 in ethanol at …
Number of citations: 77 pubs.acs.org
RE Lutz, RS Murphey - Journal of the American Chemical Society, 1949 - ACS Publications
The formation of p-oxazino [2, 3-d] pyrimidine derivatives from 6-hydroxy-5-. a-chloroacylamidopyrimidines by treatment with aqueous barium hydroxide solution is described. This ring …
Number of citations: 30 pubs.acs.org
R Boyer, GT Barry - Canadian Journal of Research, 1948 - cdnsciencepub.com
The compounds 1,1,1,2-tetrachloro-2,2-bis(4-chlorophenyl)ethane and 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) are reported to rearrange to 4,4′-dichlorobenzil by the …
Number of citations: 0 cdnsciencepub.com
MI Cherkashin, MG Chauser, AI Shienok - … of the Academy of Sciences of …, 1982 - Springer
Conclusions 1. 1,4-Bis(4,5-diarylimidazol-2-yl)benzenes were synthesized by the condensation of 4,4′-dimethoxy-, 4,4′-dichloro-, 4,4′-difluoro-, 4,4′-dihydroxy-, and 4-…
Number of citations: 1 link.springer.com
J Mukherjee, D Sen, SC Bera - Proceedings of the Indian Academy of …, 1992 - Springer
From flash photolysis data of benzil and 2,2′-dichlorobenzil, the role of conformeric triplets in the formation of hydrogen adduct radicals has been discussed. The planar relaxed triplet …
Number of citations: 2 link.springer.com
A Kaluszyner - The Journal of Organic Chemistry, 1959 - ACS Publications
Notes- A Rearrangement of Diaryltrichloromethylcarbinols Page 1 july 1959 NOTES 995 carbazone, from methanol mp 201 (lit.,10 201) and the 2,4-dinitrophenylhydrazone, from …
Number of citations: 4 pubs.acs.org

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